(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride
Description
The compound “(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride” (C₂₁H₂₁ClNO₅) is a piperazine derivative featuring a 2,3,4-trimethoxyphenylmethyl group attached to one nitrogen atom and a methyl group on the adjacent nitrogen of the piperazine ring. Its molecular weight is 408.85 g/mol, and it crystallizes as colorless needles with a melting point of 239–240°C (decomposition) . The synthesis involves refluxing N-methylbis(3-chloroethyl)amine hydrochloride with 2,3,4-trimethoxyaniline in methanol, yielding a 47% isolated product after recrystallization .
Properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-9(2)14-8-10-6-7-11(15-3)13(17-5)12(10)16-4;/h6-7,9,14H,8H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTNPELYBZVBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=C(C=C1)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, (Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the effects of trimethoxyphenyl groups on cellular processes. It has been shown to inhibit enzymes like Taq polymerase and telomerase, making it a valuable tool in molecular biology .
Medicine
Medically, this compound exhibits potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has been investigated for its ability to inhibit tubulin polymerization and other molecular targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials and coatings .
Mechanism of Action
The mechanism of action of (Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The trimethoxyphenyl group allows the compound to fit into binding sites of enzymes and receptors, inhibiting their activity. For example, it inhibits tubulin polymerization by binding to the colchicine binding site on tubulin, preventing microtubule formation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the benzylamine or piperazine backbone but differ in substituent positions, functional groups, and physicochemical properties. Below is a detailed comparison:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
| Compound Name (Hydrochloride Salt) | Molecular Formula | Substituents on Aromatic Ring | Molecular Weight (g/mol) | Key Synthesis Steps | Melting Point (°C) | Reference |
|---|---|---|---|---|---|---|
| (Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine | C₂₁H₂₁ClNO₅ | 2,3,4-trimethoxy | 408.85 | Piperazine ring formation via N-methylbis(3-chloroethyl)amine HCl and 2,3,4-trimethoxyaniline | 239–240 (dec.) | |
| (2-Chloro-6-fluorophenyl)methylamine | C₁₀H₁₂Cl₂FN | 2-Cl, 6-F | 248.12 | Not specified (industrial-grade synthesis) | N/A | |
| (4-Nitrophenyl)methylamine | C₁₀H₁₄N₂O₂·HCl | 4-NO₂ | 230.69 | Not specified | N/A | |
| (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine | C₁₄H₂₄ClNO₃ | 2,4,5-trimethoxy | 289.80 | Alkylation of 2,4,5-trimethoxybenzyl chloride with 2-methylpropylamine | N/A | |
| 1,3-Bis(4-bromophenyl)propan-2-ylamine | C₁₆H₁₈Br₂ClN | 4-Br (two substituents) | 439.59 | Not specified | N/A | |
| {[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine | C₁₄H₂₂ClNO₃ | 3,4-dimethoxy + tetrahydropyran | 287.78 | Not specified | N/A |
Key Observations:
Substituent Effects :
- The 2,3,4-trimethoxy substitution in the main compound contrasts with 2,4,5-trimethoxy () or halogenated/nitro derivatives (). Methoxy groups increase lipophilicity and electron density, whereas halogens (Cl, F) or nitro groups enhance electrophilicity, affecting solubility and reactivity .
- Piperazine derivatives (e.g., main compound) exhibit higher molecular weights (~400 g/mol) compared to simpler benzylamine analogs (~200–300 g/mol) due to the additional heterocyclic ring .
Synthesis Methods :
- Piperazine-based compounds (e.g., main compound) require multistep ring-closure reactions, as seen in . In contrast, benzylamine derivatives () likely involve direct alkylation of amines with substituted benzyl halides .
Halogenated analogs () may exhibit lower melting points due to reduced symmetry.
Potential Applications: Piperazine derivatives are common in pharmaceuticals (e.g., antipsychotics), suggesting the main compound may have CNS activity. Nitro or halogenated analogs () might serve as intermediates in agrochemicals or dyes due to their electrophilic substituents .
Biological Activity
(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride is a chemical compound with significant biological activity. Its structure comprises a propan-2-yl group attached to a trimethoxyphenyl moiety, which may influence its pharmacological properties. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H22ClNO
- CAS Number : 69766-14-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound is primarily noted for its effects on neurotransmitter systems and potential antitumor properties.
- Dihydrofolate Reductase Inhibition : Similar compounds have shown inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to antitumor effects by preventing the growth of cancer cells .
- Neurotransmitter Modulation : The structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways, which may contribute to mood regulation and cognitive functions.
Antitumor Activity
A study evaluating various derivatives of amine compounds found that specific substitutions on the phenyl ring enhanced DHFR inhibitory activity. This suggests that this compound could exhibit similar antitumor efficacy against methotrexate-resistant tumors .
Neuropharmacological Effects
Research indicates that compounds with trimethoxyphenyl groups can exhibit significant neuropharmacological effects. For example:
- Serotonin Receptor Interaction : Compounds with similar structures have been shown to modulate serotonin receptors, potentially affecting mood disorders.
- Dopaminergic Activity : Some derivatives have demonstrated dopaminergic activity, which may be beneficial in treating conditions like Parkinson's disease or schizophrenia.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal synthetic routes for (Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride in laboratory settings?
The synthesis typically involves reductive amination between 2,3,4-trimethoxybenzaldehyde and propan-2-ylamine, followed by hydrochloric acid salt formation. While industrial methods may use continuous flow synthesis to enhance yield and purity , lab-scale adaptations often employ stepwise procedures. Key steps include:
- Condensation of the aldehyde with the amine using a reducing agent (e.g., sodium cyanoborohydride).
- Purification via recrystallization or column chromatography.
- Salt formation with HCl in a polar solvent (e.g., ethanol). Methodological validation includes monitoring reaction progress via TLC and confirming purity using HPLC (>95%) .
Q. How is the molecular structure of this compound characterized using crystallographic techniques?
X-ray crystallography is the gold standard, utilizing programs like SHELXL for refinement . Key steps:
- Crystal growth via vapor diffusion in solvents like methanol/water.
- Data collection on a diffractometer (Mo/Kα radiation).
- Structure solution using direct methods and refinement against F². Complementary techniques include NMR (¹H/¹³C for functional groups) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening involves:
- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria and fungi.
- Enzyme inhibition : Fluorescence-based assays for tubulin polymerization or Hsp90 ATPase activity . Positive controls (e.g., paclitaxel for tubulin) and dose-response curves are critical for reliability.
Advanced Research Questions
Q. What methodologies elucidate the compound’s mechanism of tubulin polymerization inhibition?
Advanced approaches include:
- In vitro tubulin polymerization assays : Monitor turbidity at 350 nm over time, comparing kinetics with/without the compound .
- Molecular docking : Use software like AutoDock Vina to predict binding sites on β-tubulin (PDB ID: 1SA0).
- Cryo-EM : Resolve compound-tubulin complexes to identify structural disruptions . Cross-validation with mutagenesis studies (e.g., mutating predicted binding residues) confirms interaction specificity.
Q. How can researchers resolve contradictions in reported biological activities across studies?
Systematic strategies include:
- Assay standardization : Uniform cell lines (e.g., NCI-60 panel), culture conditions, and endpoint measurements.
- Structural verification : Ensure compound identity via NMR and elemental analysis, as impurities or stereochemical variations (e.g., 2,3,4- vs. 2,4,5-trimethoxy isomers) may skew results .
- Meta-analysis : Compare data across studies using tools like Forest plots to identify outliers or confounding variables (e.g., solvent effects).
Q. What experimental designs assess the impact of methoxy group positioning on bioactivity?
Structure-activity relationship (SAR) studies involve:
- Synthetic analogs : Prepare derivatives with single methoxy group deletions or positional shifts (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy).
- Biological testing : Compare IC₅₀ values in parallel assays (e.g., tubulin inhibition).
- Computational modeling : Calculate electronic effects (e.g., Hammett σ values) to correlate substituent position with activity . For example, 2,3,4-trimethoxy substitution shows enhanced tubulin binding vs. 2,4,5-isomers due to optimized hydrophobic interactions .
Q. How is metabolic stability evaluated to improve the compound’s pharmacokinetic profile?
Methods include:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- CYP450 inhibition screening : Fluorescent probes to assess interactions with CYP3A4/2D6.
- Plasma stability tests : Monitor degradation in plasma at 37°C over 24 hours. Results guide structural modifications (e.g., replacing labile methoxy groups with halogens) to enhance half-life .
Data Analysis and Technical Challenges
Q. What statistical approaches are optimal for analyzing dose-response data in cytotoxicity studies?
Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate IC₅₀.
Q. How can researchers address low solubility in biological assays?
Strategies include:
Q. What techniques validate target engagement in cellular models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
